3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The compound's derivatives, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been found beneficial in photodynamic therapy for cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy. These features indicate its potential as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking
Sulfonamide derivatives have shown effectiveness in inhibiting enzyme activities. Specifically, derivatives of the compound have been found to inhibit enzymes like cholesterol esterase, tyrosinase, and α-amylase. These inhibitory properties, backed by molecular docking studies, suggest the compound's potential in therapeutic applications, especially in targeting specific enzyme-related pathways or disorders (Alyar et al., 2019).
Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial activity. They have shown promising results against a variety of microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungi. This suggests the compound's potential use in developing new antimicrobial agents (Hassan et al., 2013).
Antiproliferative Activity Against Cancer Cell Lines
Benzenesulfonylguanidine derivatives of the compound have been known to inhibit the growth of various human cancer cell lines. The derivatives, especially those modified by nitrogen-containing heterocycles, have shown significant antiproliferative activity against cancer cell lines like HCT-116, MCF-7, and HeLa, indicating their potential as anticancer agents (Pogorzelska et al., 2017).
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-18-5-7-22(15-19(18)2)31(29,30)25-17-24(28-13-11-26(3)12-14-28)20-6-8-23-21(16-20)9-10-27(23)4/h5-8,15-16,24-25H,9-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOZFSAMWCQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.